molecular formula C5H6Cl2O4S B15112715 4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl carbonochloridate CAS No. 77691-77-1

4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl carbonochloridate

Cat. No.: B15112715
CAS No.: 77691-77-1
M. Wt: 233.07 g/mol
InChI Key: NUSRJDVLUBSGPF-UHFFFAOYSA-N
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Description

Carbonochloridic acid, 4-chlorotetrahydro-1,1-dioxido-3-thienyl ester is a chemical compound with significant applications in various fields This compound is known for its unique structure, which includes a thienyl ester group and a chlorinated carbonochloridic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonochloridic acid, 4-chlorotetrahydro-1,1-dioxido-3-thienyl ester typically involves the reaction of 4-chlorotetrahydro-1,1-dioxido-3-thiophene with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the following steps:

    Reaction with Phosgene: The starting material, 4-chlorotetrahydro-1,1-dioxido-3-thiophene, is reacted with phosgene in the presence of a base such as pyridine to form the ester.

    Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems helps in maintaining the reaction conditions and improving the yield of the product.

Chemical Reactions Analysis

Types of Reactions

Carbonochloridic acid, 4-chlorotetrahydro-1,1-dioxido-3-thienyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form the corresponding acid and alcohol.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the ester group under mild conditions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester.

    Oxidation and Reduction: Specific oxidizing or reducing agents can be used depending on the desired transformation.

Major Products Formed

    Substitution: Formation of substituted esters or amides.

    Hydrolysis: Formation of the corresponding acid and alcohol.

    Oxidation and Reduction: Formation of oxidized or reduced derivatives.

Scientific Research Applications

Carbonochloridic acid, 4-chlorotetrahydro-1,1-dioxido-3-thienyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Carbonochloridic acid, 4-chlorotetrahydro-1,1-dioxido-3-thienyl ester involves its reactivity towards nucleophiles. The ester group is susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Carbonochloridic acid, ethyl ester: Similar in structure but with an ethyl group instead of the thienyl group.

    Carbonochloridic acid, phenyl ester: Contains a phenyl group, making it more aromatic and less reactive compared to the thienyl ester.

Uniqueness

Carbonochloridic acid, 4-chlorotetrahydro-1,1-dioxido-3-thienyl ester is unique due to the presence of the thienyl group, which imparts specific reactivity and properties. This makes it suitable for specialized applications in organic synthesis and pharmaceuticals.

Properties

CAS No.

77691-77-1

Molecular Formula

C5H6Cl2O4S

Molecular Weight

233.07 g/mol

IUPAC Name

(4-chloro-1,1-dioxothiolan-3-yl) carbonochloridate

InChI

InChI=1S/C5H6Cl2O4S/c6-3-1-12(9,10)2-4(3)11-5(7)8/h3-4H,1-2H2

InChI Key

NUSRJDVLUBSGPF-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CS1(=O)=O)Cl)OC(=O)Cl

Origin of Product

United States

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